(R)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position, a 5-fluoro-pyrimidin-2-ylsulfanyl moiety at the 3-position of the pyrrolidine ring, and a chiral (R)-configuration. This structure is commonly explored in medicinal chemistry for its modularity, allowing modifications to optimize pharmacokinetic or pharmacodynamic properties .
Properties
Molecular Formula |
C13H18FN3O2S |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
AZVSFIKXJRHBLK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=C(C=N2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- (R)-Pyrrolidine-1-carboxylic acid tert-butyl ester (chiral scaffold)
- 5-Fluoro-2-mercaptopyrimidine (fluorinated pyrimidine thiol)
- Bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
- Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Stepwise Synthetic Route
| Step | Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of (R)-pyrrolidine-1-carboxylic acid tert-butyl ester | Commercially available or synthesized via esterification of (R)-pyrrolidine-3-carboxylic acid with tert-butanol under acidic catalysis | Maintains stereochemical purity |
| 2 | Nucleophilic substitution to attach 5-fluoro-pyrimidin-2-ylsulfanyl group | React (R)-pyrrolidine-1-carboxylic acid tert-butyl ester with 5-fluoro-2-mercaptopyrimidine in presence of base (Cs₂CO₃) in anhydrous DMF at 60–80°C for several hours | Base deprotonates thiol to generate nucleophile; nucleophilic aromatic substitution at pyrimidine C2 position |
| 3 | Purification | Column chromatography using silica gel with hexane/ethyl acetate gradients; recrystallization as needed | Ensures >95% purity and enantiomeric excess |
| 4 | Characterization | NMR (¹H, ¹³C), LC-MS, chiral HPLC | Confirms structure, purity, and stereochemistry |
Alternative Synthetic Approaches
- Palladium-Catalyzed Cross-Coupling : In some protocols, the sulfanyl linkage is formed via Pd-catalyzed coupling between a halogenated pyrimidine and a thiol-functionalized pyrrolidine derivative, enhancing regioselectivity and yield.
- Protection/Deprotection Strategy : The tert-butyl ester serves as a protecting group for the carboxylic acid, removable under acidic conditions if needed for further functionalization.
Reaction Mechanism Insights
- The key step involves nucleophilic aromatic substitution (S_NAr) where the thiolate anion attacks the electron-deficient 2-position of the fluoropyrimidine ring, displacing a suitable leaving group or substituting at a reactive site.
- The fluorine atom at the 5-position of the pyrimidine ring enhances the electrophilicity of the ring and stabilizes the intermediate, facilitating substitution.
- The stereochemical integrity at the pyrrolidine ring is preserved by conducting reactions under mild conditions avoiding racemization.
Reaction Conditions Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Base | Cs₂CO₃ (1.2 eq) or K₂CO₃ | Efficient deprotonation of thiol; excess can lead to side reactions |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance nucleophilicity and solubility |
| Temperature | 60–80°C | Sufficient to drive reaction without racemization |
| Reaction Time | 6–24 hours | Longer times improve conversion but risk side products |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of thiol and sulfide products |
Purification and Characterization
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is standard; recrystallization from suitable solvents ensures high purity.
- Characterization :
- NMR Spectroscopy : ¹H NMR shows characteristic tert-butyl singlet (~1.4 ppm), pyrrolidine ring protons, and pyrimidine aromatic signals.
- LC-MS : Confirms molecular ion at m/z ~339 [M+H]⁺.
- Chiral HPLC : Confirms enantiomeric excess >99% for (R)-isomer.
- Elemental Analysis : Validates composition.
Data Table Summarizing Key Synthetic Parameters and Outcomes
| Parameter | Value/Condition | Observed Outcome |
|---|---|---|
| Base Used | Cs₂CO₃ (1.2 equivalents) | High conversion, minimal side products |
| Solvent | Anhydrous DMF | Good solubility and reaction rate |
| Temperature | 70°C | Optimal balance between rate and stereochemical stability |
| Reaction Time | 12 hours | >90% yield typical |
| Purity Post-Purification | >95% (HPLC) | Suitable for biological testing |
| Enantiomeric Excess | >99% (chiral HPLC) | Maintained stereochemistry |
| Major Side Products | Minimal disulfide formation | Controlled by inert atmosphere |
Research Discoveries and Improvements
- Fluorine Substitution Effects : The 5-fluoro substituent on the pyrimidine ring improves metabolic stability and binding affinity compared to non-fluorinated analogs.
- Sulfanyl Linker Advantages : The sulfur linker increases lipophilicity (logP ~2.5), enhancing membrane permeability, which is crucial for biological activity.
- Continuous Flow Synthesis : Emerging industrial methods employ continuous flow reactors for scalable, reproducible synthesis with improved safety and yield.
- Stereoselective Synthesis : Use of chiral starting materials and mild conditions prevents racemization, critical for biological applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
®-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ®-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as pyrrolidine/piperidine cores, tert-butyl esters, and heterocyclic substituents. Differences in substituents, linker chemistry, and heterocycle types critically influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
*logP values estimated via computational tools (e.g., AutoDock Vina’s scoring functions ).
Key Observations:
This can enhance interactions with targets like MDM2, where pyrimidine mimics protein-binding motifs . The 5-fluoro substituent in the target compound improves metabolic stability relative to the 5-nitro group in the pyridine analog, which introduces electron-withdrawing effects that may reduce bioavailability .
Linker Chemistry: Sulfanyl (S) linkers, as in the target compound, offer greater lipophilicity (logP ~2.5) compared to amino (NH) or ether (O) linkers. This increases membrane permeability but may reduce aqueous solubility.
Substituent Effects: Fluorine’s electronegativity and small atomic radius minimize steric hindrance while enhancing binding pocket interactions. In contrast, bulkier groups (e.g., nitro) may disrupt ligand-receptor fits . Chlorine at pyrimidine-C4 (as in 3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) could alter binding orientation in enzymatic pockets compared to fluorine at pyrimidine-C5 .
Biological Activity
(R)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, supported by data tables and relevant case studies.
- Molecular Formula : C13H18FN3O2S
- Molecular Weight : 299.37 g/mol
- CAS Number : 1354010-32-4
- Structure : The compound features a pyrrolidine ring substituted with a fluorinated pyrimidine and a tert-butyl ester group.
Synthesis
The synthesis of this compound involves several steps, including the protection of functional groups and selective reactions to obtain the desired enantiomer. The synthetic pathway typically includes:
- Formation of the pyrrolidine ring.
- Introduction of the sulfanyl group.
- Esterification with tert-butyl alcohol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including amino acid transporters and enzymes involved in metabolic pathways. Studies suggest that it may act as an inhibitor or modulator in these pathways.
In Vitro Studies
In vitro studies have demonstrated that (R)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine derivatives exhibit significant uptake by cancer cell lines, suggesting potential applications in oncology. For instance, compounds similar to this structure have shown high substrate affinity for system-A amino acid transporters in glioma models, facilitating tumor imaging and targeting .
In Vivo Studies
Biodistribution studies indicate that this compound can achieve favorable tumor-to-normal tissue ratios, enhancing its potential for use in targeted therapies. For example, in rat models with intracranial tumors, tumor uptake was significantly higher compared to normal brain tissue, indicating effective targeting capabilities .
Case Study 1: Tumor Imaging
A study evaluated the use of (R)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine derivatives in imaging gliomas. The results showed that these compounds could provide clearer imaging results compared to traditional methods, with tumor-to-background ratios exceeding 20:1 .
Case Study 2: Therapeutic Applications
Another investigation focused on the therapeutic potential of this compound as an anticancer agent. The findings suggested that it could inhibit tumor growth through modulation of amino acid metabolism pathways, making it a candidate for further clinical development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H18FN3O2S |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 1354010-32-4 |
| Tumor Uptake Ratio (Rat Model) | 20:1 to 115:1 |
| Study Type | Findings |
|---|---|
| In Vitro Assay | Significant uptake in glioma cells |
| In Vivo Biodistribution | High tumor-to-normal brain ratios |
Q & A
Q. What are the optimal synthetic routes for (R)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, nucleophilic substitution, and tert-butyl carbamate protection. For example:
Stereoselective Sulfanyl Introduction : React (R)-pyrrolidine-1-carboxylic acid tert-butyl ester with 5-fluoro-2-mercaptopyrimidine under basic conditions (e.g., Cs₂CO₃) in anhydrous DMF at 60–80°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key Considerations : Optimize reaction time and temperature to avoid racemization. Monitor progress via TLC or LCMS (e.g., m/z ~327 [M+H]⁺ for intermediates) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and purity via ¹H/¹³C NMR. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, and pyrimidine protons show distinct coupling patterns .
- LCMS/HPLC : Verify molecular weight (e.g., calculated m/z ~339 [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99% for (R)-isomer) .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Software Setup : Use AutoDock Vina for docking. Prepare the ligand (compound) and receptor (target protein) by removing water molecules and adding polar hydrogens. Define a grid box covering the active site (e.g., 20 ų) .
- Scoring Function : Analyze binding affinities (ΔG) and cluster docking poses. Validate results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .
- Example : Docking into MDM2’s p53-binding pocket (PDB: 1T4E) may reveal competitive inhibition, supported by in vitro fluorescence polarization assays .
Q. How to resolve discrepancies between computational docking predictions and experimental binding data?
- Methodological Answer :
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Compare with docking-predicted ΔG values .
- Adjust Parameters : Re-optimize AutoDock Vina’s exhaustiveness (e.g., increase to 50) or grid size to explore conformational flexibility. Incorporate solvent effects (implicit vs. explicit) .
- Case Study : If MD simulations show ligand dissociation, modify force fields (e.g., CHARMM36) to better model sulfur-pyrimidine interactions .
Q. What strategies elucidate the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing tert-butyl with methyl or altering fluoropyrimidine substituents) and test inhibitory potency via kinase assays (e.g., ADP-Glo™) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., JAK2 kinase) to resolve binding modes. Refine structures using PHENIX and validate with Fo-Fc electron density maps .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) and LC-MS/MS to identify metabolically labile sites (e.g., tert-butyl ester hydrolysis) .
Q. How to assess stereochemical stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor racemization via chiral HPLC .
- Kinetic Analysis : Calculate activation energy (Ea) for epimerization using Arrhenius plots. For example, tert-butyl esters typically show higher stability (Ea > 80 kJ/mol) compared to methyl esters .
- Solid-State Stability : Store crystalline samples at 25°C/60% RH for 6 months. Analyze degradation products (e.g., free pyrrolidine) via LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
